molecular formula C13H18ClN3O2S B14502916 N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide;hydrochloride CAS No. 63232-10-0

N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide;hydrochloride

Cat. No.: B14502916
CAS No.: 63232-10-0
M. Wt: 315.82 g/mol
InChI Key: FINSVUZNGXDSHC-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide;hydrochloride is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrochloride form indicates that the compound is in its salt form, which can enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide typically involves the reaction of 4-ethoxyaniline with a thiazolidinone derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with steps for purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infections.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: A class of compounds with similar structures and biological activities.

    Phenylacetamides: Compounds with a phenylacetamide moiety, which may have similar properties.

Uniqueness

N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

63232-10-0

Molecular Formula

C13H18ClN3O2S

Molecular Weight

315.82 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide;hydrochloride

InChI

InChI=1S/C13H17N3O2S.ClH/c1-2-18-11-5-3-10(4-6-11)15-12(17)9-16-7-8-19-13(16)14;/h3-6,14H,2,7-9H2,1H3,(H,15,17);1H

InChI Key

FINSVUZNGXDSHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCSC2=N.Cl

Origin of Product

United States

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